Cas no 90481-32-6 ((3S,4S)-Pyrrolidine-3,4-diol)

(3S,4S)-Pyrrolidine-3,4-diol is a chiral dihydroxylated pyrrolidine derivative widely utilized as a versatile building block in organic synthesis and pharmaceutical research. Its rigid, stereodefined structure makes it valuable for designing bioactive molecules, particularly in the development of glycosidase inhibitors and antiviral agents. The cis-configuration of the hydroxyl groups enhances its ability to mimic carbohydrate transition states, improving binding affinity in enzyme inhibition studies. This compound’s high purity and stereochemical stability ensure reproducibility in synthetic applications. Its compatibility with further functionalization, such as protection or derivatization, makes it a preferred scaffold for medicinal chemistry and asymmetric synthesis.
(3S,4S)-Pyrrolidine-3,4-diol structure
(3S,4S)-Pyrrolidine-3,4-diol structure
Product Name:(3S,4S)-Pyrrolidine-3,4-diol
CAS No:90481-32-6
MF:C4H9NO2
MW:103.119761228561
MDL:MFCD08686737
CID:61419
PubChem ID:146198
Update Time:2025-10-31

(3S,4S)-Pyrrolidine-3,4-diol Chemical and Physical Properties

Names and Identifiers

    • (3S,4S)-Pyrrolidine-3,4-diol
    • (3S,4S)-3,4-Dihydroxypyrrolidine
    • 2-AMINO-5-(4-BROMOPHENYL)THIO-1,3-THIAZOLE
    • 3,4-Pyrrolidinediol,(3S,4S)-
    • 1,4-dideoxy-1,4-iminothreitol
    • 3,4-dihydroxypyrrolidine
    • 3S,4S-pyrrolidine-3,4-diol
    • (3S,4S)-3,4-Pyrrolidinediol (ACI)
    • 3,4-Pyrrolidinediol, (3S-trans)- (ZCI)
    • (3S,4S)-Dihydroxypyrrolidine
    • (S,S)-3,4-Dihydroxypyrrolidine
    • AT22802
    • 90481-32-6
    • 1,4-Ddit
    • JCZPOYAMKJFOLA-IMJSIDKUSA-N
    • (3S,4S)-pyrrolidine-3,4-diol, AldrichCPR
    • SCHEMBL357919
    • 1,4-Dideoxy-1,4-imino-L-threitol
    • trans-pyrrolidine-3,4-diol
    • AKOS005264653
    • (3S,4S)-3,4-PYRROLIDINEDIOL
    • 136779-52-7
    • MFCD08686737
    • DTXSID50238179
    • CHEMBL2335511
    • DTXCID20160670
    • Trans-3,4-pyrrolidinediol
    • AS-30878
    • EN300-96037
    • 3,4-Pyrrolidinediol, (3S-trans)-
    • 3,4-Pyrrolidinediol, (3S,4S)-
    • CS-W005107
    • MDL: MFCD08686737
    • Inchi: 1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m0/s1
    • InChI Key: JCZPOYAMKJFOLA-IMJSIDKUSA-N
    • SMILES: O[C@H]1CNC[C@@H]1O

Computed Properties

  • Exact Mass: 103.06300
  • Monoisotopic Mass: 103.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 58.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.5A^2
  • XLogP3: -1.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.309
  • Melting Point: No data available
  • Boiling Point: 232 ºC
  • Flash Point: 144 ºC
  • Refractive Index: 1.547
  • PSA: 52.49000
  • LogP: -1.35980
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

(3S,4S)-Pyrrolidine-3,4-diol Security Information

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(3S,4S)-Pyrrolidine-3,4-diol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives
Hui, Ailing; Zhang, Jintang; Wang, Zhiyong, Synthetic Communications, 2008, 38(14), 2374-2384

Production Method 2

Reaction Conditions
Reference
Synthesis of N-Substituted (3S,4S)- and (3R,4R)-Pyrrolidine-3,4-diols: Search for new glycosidase inhibitors
Lysek, Robert; Vogel, Pierre, Helvetica Chimica Acta, 2004, 87(12), 3167-3181

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  2 d, 1 atm, rt
Reference
Fmoc-protected iminosugar modified asparagine derivatives as building blocks for glycomimetics-containing peptides
Nuti, Francesca; Paolini, Ilaria; Cardona, Francesca; Chelli, Mario; Lolli, Francesco; et al, Bioorganic & Medicinal Chemistry, 2007, 15(12), 3965-3973

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 d, rt
Reference
Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases
Rejman, Dominik; Kocalka, Petr; Budesinsky, Milos; Pohl, Radek; Rosenberg, Ivan, Tetrahedron, 2007, 63(5), 1243-1253

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 100 psi, rt
Reference
Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines
Kasturi, Sivaprasad; Surarapu, Sujatha; Uppalanchi, Srinivas; Anireddy, Jaya Shree; Dwivedi, Shubham; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 50 °C
Reference
Synthesis of three-dimensional (di)azatricyclododecene scaffold and its application to peptidomimetics
Umedera, Kohei; Morita, Taiki; Yoshimori, Atsushi; Yamada, Kentaro; Katoh, Akira; et al, Chemistry - A European Journal, 2021, 27(46), 11888-11894

(3S,4S)-Pyrrolidine-3,4-diol Raw materials

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Amadis Chemical Company Limited
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Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:08
Price ($):628.0/165.0
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(3S,4S)-Pyrrolidine-3,4-diol Related Literature

Additional information on (3S,4S)-Pyrrolidine-3,4-diol

Comprehensive Overview of (3S,4S)-Pyrrolidine-3,4-diol (CAS No. 90481-32-6)

(3S,4S)-Pyrrolidine-3,4-diol, also known by its CAS number 90481-32-6, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of (3S,4S)-Pyrrolidine-3,4-diol consists of a pyrrolidine ring with two hydroxyl groups attached to the 3 and 4 positions. The chiral centers at these positions confer the compound with distinct stereochemical properties, which are crucial for its biological activity and interactions with biological targets. The presence of these hydroxyl groups also enhances the compound's solubility and reactivity, making it an attractive scaffold for the design of novel bioactive molecules.

Recent studies have highlighted the potential of (3S,4S)-Pyrrolidine-3,4-diol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that (3S,4S)-Pyrrolidine-3,4-diol could serve as a lead compound for the development of new drugs targeting inflammatory diseases and pain management.

In addition to its anti-inflammatory and analgesic activities, (3S,4S)-Pyrrolidine-3,4-diol has been investigated for its potential neuroprotective effects. A study published in the Journal of Neurochemistry demonstrated that this compound can effectively protect neurons from oxidative stress-induced damage. This neuroprotective activity makes (3S,4S)-Pyrrolidine-3,4-diol a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of (3S,4S)-Pyrrolidine-3,4-diol have also been studied extensively. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its good oral bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical development.

In terms of synthetic methods, several efficient routes have been developed for the preparation of (3S,4S)-Pyrrolidine-3,4-diol. One notable approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to achieve high enantiomeric purity. These synthetic strategies not only ensure the production of high-quality material but also facilitate large-scale manufacturing processes required for pharmaceutical applications.

The potential applications of (3S,4S)-Pyrrolidine-3,4-diol extend beyond its direct use as a therapeutic agent. The compound can serve as a versatile building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have utilized this scaffold to develop novel inhibitors of specific enzymes involved in disease pathways. These inhibitors show promise in preclinical models and are currently being evaluated for their therapeutic potential.

To further explore the biological activities and mechanisms of action of (3S,4S)-Pyrrolidine-3,4-diol, ongoing studies are focusing on elucidating its interactions with specific protein targets. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to gain insights into the molecular basis of its bioactivity. These efforts are expected to provide valuable information for optimizing the design of more potent and selective derivatives.

In conclusion, (3S,4S)-Pyrrolidine-3,4-diol (CAS No. 90481-32-6) is a promising chiral compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new opportunities for leveraging this compound in the treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:90481-32-6)(3S,4S)-Pyrrolidine-3,4-diol
A10798
Purity:99%/99%
Quantity:5g/1g
Price ($):628.0/165.0
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